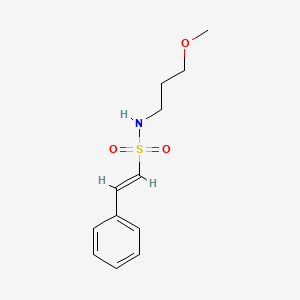![molecular formula C6H12ClNO3 B13489090 rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include acids, bases, and solvents.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- rac-2-[(3R,4S)-4-hydroxy-1-methylpyrrolidin-3-yl]acetic acid hydrochloride
- rac-2-[(3R,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-3-yl]acetic acid
Uniqueness
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its racemic nature allows for the study of enantiomer-specific effects, making it valuable in research and development.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C6H12ClNO3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-3-7-2-4(5)1-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 |
InChIキー |
OOEOIJKAFBRTBS-TYSVMGFPSA-N |
異性体SMILES |
C1[C@H]([C@@H](CN1)O)CC(=O)O.Cl |
正規SMILES |
C1C(C(CN1)O)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)





![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)



![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)



